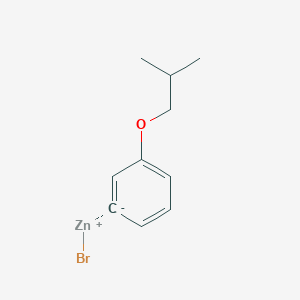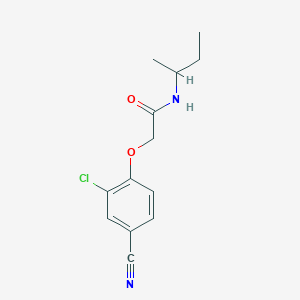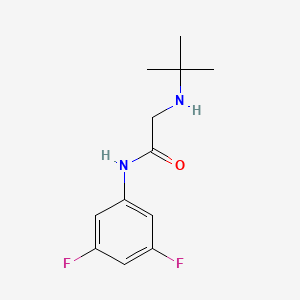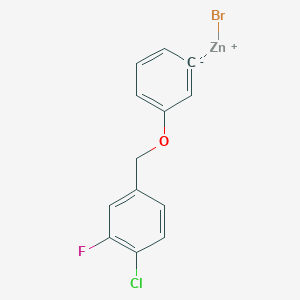
3-(4'-Chloro-3'-fluorobenZyloxy)phenylZinc bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4’-Chloro-3’-fluorobenzyloxy)phenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc reagent widely used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, such as the Negishi coupling, where it serves as a nucleophilic partner to form carbon-carbon bonds. The presence of both chloro and fluoro substituents on the benzyl group enhances its reactivity and selectivity in various chemical transformations .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4’-chloro-3’-fluorobenzyloxy)phenylzinc bromide typically involves the reaction of 3-(4’-chloro-3’-fluorobenzyloxy)bromobenzene with zinc in the presence of a suitable catalyst. The reaction is carried out in tetrahydrofuran (THF) as the solvent, which stabilizes the organozinc intermediate. The general reaction conditions include:
Temperature: Room temperature to 50°C
Catalyst: Palladium or nickel-based catalysts
Reaction Time: 2-6 hours
Industrial Production Methods
In an industrial setting, the production of 3-(4’-chloro-3’-fluorobenzyloxy)phenylzinc bromide is scaled up using continuous flow reactors. This method ensures consistent quality and yield while minimizing the risk of side reactions. The use of automated systems allows for precise control over reaction parameters, leading to higher efficiency and safety .
Análisis De Reacciones Químicas
Types of Reactions
3-(4’-Chloro-3’-fluorobenzyloxy)phenylzinc bromide undergoes various types of reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, replacing halides or other leaving groups on aromatic rings.
Coupling Reactions: It is commonly used in cross-coupling reactions such as Negishi, Suzuki-Miyaura, and Stille couplings to form carbon-carbon bonds.
Addition Reactions: It can add to carbonyl compounds to form alcohols or other functional groups.
Common Reagents and Conditions
Reagents: Palladium or nickel catalysts, halide substrates, carbonyl compounds
Conditions: Mild to moderate temperatures (25-80°C), inert atmosphere (argon or nitrogen), THF or other polar aprotic solvents
Major Products
The major products formed from reactions involving 3-(4’-chloro-3’-fluorobenzyloxy)phenylzinc bromide include substituted aromatic compounds, biaryl compounds, and functionalized alcohols .
Aplicaciones Científicas De Investigación
3-(4’-Chloro-3’-fluorobenzyloxy)phenylzinc bromide has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules, pharmaceuticals, and agrochemicals.
Biology: Employed in the modification of biomolecules and the development of bioactive compounds.
Medicine: Utilized in the synthesis of drug candidates and active pharmaceutical ingredients (APIs).
Industry: Applied in the production of specialty chemicals, polymers, and materials science
Mecanismo De Acción
The mechanism of action of 3-(4’-chloro-3’-fluorobenzyloxy)phenylzinc bromide involves the formation of a reactive organozinc intermediate. This intermediate can undergo transmetalation with palladium or nickel catalysts, leading to the formation of carbon-carbon bonds. The molecular targets include halide substrates and carbonyl compounds, and the pathways involved are primarily cross-coupling and addition reactions .
Comparación Con Compuestos Similares
Similar Compounds
- 3-Chloro-4-(3-fluorobenzyloxy)phenylboronic acid
- 3-Chloro-4-(3-fluorobenzyloxy)phenylmagnesium bromide
- 3-Chloro-4-(3-fluorobenzyloxy)phenylstannane
Uniqueness
Compared to similar compounds, 3-(4’-chloro-3’-fluorobenzyloxy)phenylzinc bromide offers unique advantages in terms of reactivity and selectivity. The presence of both chloro and fluoro substituents enhances its nucleophilicity and allows for more efficient cross-coupling reactions. Additionally, its stability in THF makes it a versatile reagent for various synthetic applications .
Propiedades
Fórmula molecular |
C13H9BrClFOZn |
|---|---|
Peso molecular |
380.9 g/mol |
Nombre IUPAC |
bromozinc(1+);1-chloro-2-fluoro-4-(phenoxymethyl)benzene |
InChI |
InChI=1S/C13H9ClFO.BrH.Zn/c14-12-7-6-10(8-13(12)15)9-16-11-4-2-1-3-5-11;;/h1-2,4-8H,9H2;1H;/q-1;;+2/p-1 |
Clave InChI |
HTDVKXVNFRROEZ-UHFFFAOYSA-M |
SMILES canónico |
C1=C[C-]=CC(=C1)OCC2=CC(=C(C=C2)Cl)F.[Zn+]Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(3'-Fluoropropoxy)methyl]phenylZinc bromide](/img/structure/B14891851.png)
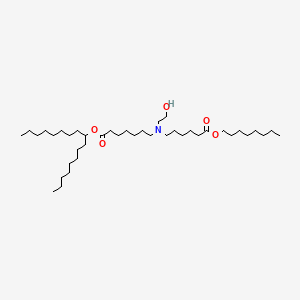
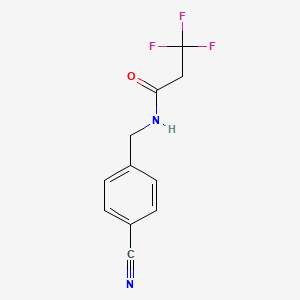
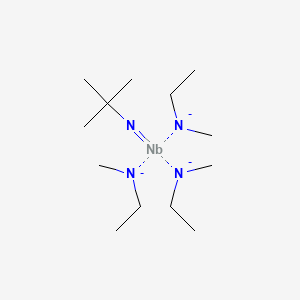
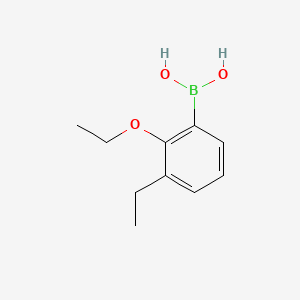
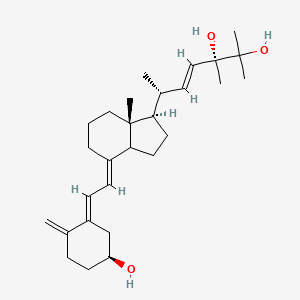
![6-Hydrazinyl-2-methyl-2-azaspiro[3.3]heptane](/img/structure/B14891892.png)
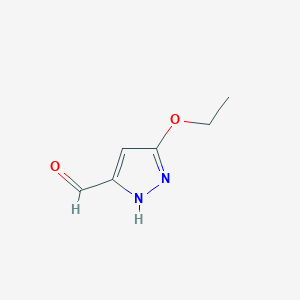

![n-Methyl-2-(4-oxothieno[2,3-d]pyrimidin-3(4h)-yl)acetamide](/img/structure/B14891905.png)
